(-)-cis-Chrysanthemic acid

Vue d'ensemble

Description

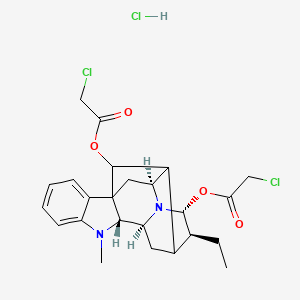

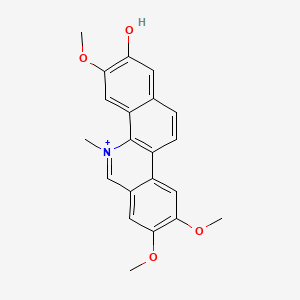

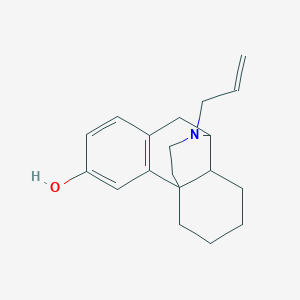

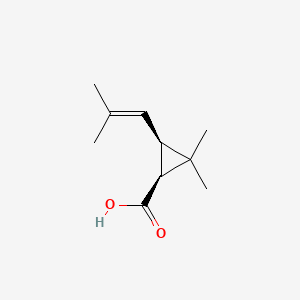

(-)-cis-chrysanthemic acid is a cis-chrysanthemic acid. It is an enantiomer of a (+)-cis-chrysanthemic acid.

Applications De Recherche Scientifique

Novel Synthetic Approaches

(-)-cis-Chrysanthemic acid has been a focal point in synthetic organic chemistry due to its significance in the production of pyrethroid insecticides. Researchers have developed various synthetic routes to access both racemic and enantiomerically pure forms of (-)-cis-chrysanthemic acid. A notable method involves the α,α′-dibromination of dimethyldimedone, leading to a highly chemoselective synthesis of (-)-cis-chrysanthemic acid through tandem H/K–K/H exchanges at low temperatures. This approach, however, faces challenges in achieving enantioselectivity, highlighting an area for further exploration (Krief, Dumont, & Kremer, 2009). Additionally, diastereoselective bromination strategies have been applied to compounds with a cyclohex-3-enol moiety, successfully controlling the relative and absolute stereochemistry of (-)-cis-chrysanthemic acid derivatives (Krief, Jeanmart, & Kremer, 2008).

Decomposition and Stability Studies

The stability and decomposition mechanisms of (-)-cis-chrysanthemic acid under various conditions are crucial for its application in insecticides. Computational studies using density functional theory (DFT) have explored the potential energy surfaces (PES) for its decomposition, revealing that pathways such as cis-trans isomerization, rearrangement, and fragmentation are endothermic. These findings suggest that the cis-trans isomerization is thermodynamically more favorable, providing insights into the stability and degradation patterns of chrysanthemic acid under environmental conditions (Elroby & Aziz, 2011).

Application in Pheromone Synthesis

Derivatives of (-)-cis-chrysanthemic acid have been identified in the natural products chemistry realm, particularly in the synthesis of insect pheromones. A study discovered the (1S,3R)-cis-chrysanthemyl tiglate ester as a sex pheromone component in the striped mealybug, demonstrating the cis configuration's rarity and significance in arthropod communication. This finding underscores the potential of (-)-cis-chrysanthemic acid derivatives in developing eco-friendly pest control strategies by mimicking natural insect communication systems (Tabata & Ichiki, 2017).

Enantioselective Syntheses

The enantioselective synthesis of (-)-cis-chrysanthemic acid remains a challenging area, with various strategies being explored to achieve high enantiopurity. Methods leveraging diastereoselective epoxidation and subsequent separation of enantiomers have been reported, contributing to the development of more effective and selective insecticidal compounds by accessing the desired enantiomer of (-)-cis-chrysanthemic acid (Krief, Jeanmart, & Kremer, 2008).

Thermodynamic Properties

Understanding the thermodynamic properties of (-)-cis-chrysanthemic acid is essential for its processing and application in various formulations. Studies focusing on its heat capacities and thermodynamic functions across different temperature ranges have provided valuable data for optimizing the conditions for its industrial use, such as in the formulation of insecticides (Xue et al., 2004).

Propriétés

Numéro CAS |

26771-06-2 |

|---|---|

Nom du produit |

(-)-cis-Chrysanthemic acid |

Formule moléculaire |

C10H16O2 |

Poids moléculaire |

168.23 g/mol |

Nom IUPAC |

(1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C10H16O2/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3,(H,11,12)/t7-,8-/m1/s1 |

Clé InChI |

XLOPRKKSAJMMEW-HTQZYQBOSA-N |

SMILES isomérique |

CC(=C[C@@H]1[C@@H](C1(C)C)C(=O)O)C |

SMILES |

CC(=CC1C(C1(C)C)C(=O)O)C |

SMILES canonique |

CC(=CC1C(C1(C)C)C(=O)O)C |

Autres numéros CAS |

26771-06-2 |

Pictogrammes |

Irritant; Health Hazard |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(1R,2R,3R)-3-hydroxy-2-[(3S,4S)-3-hydroxy-8-methoxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1216385.png)